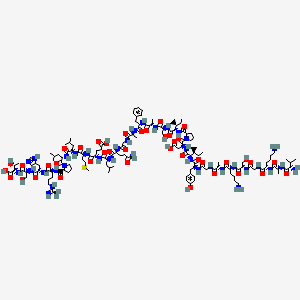
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C10H15N3. It has a molecular weight of 177.25 . This compound is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” can be represented by the InChI code: 1S/C10H15N3/c1-7-9(6-14)12(8)5(7)2-4/h3,9H,8H2,1H3 . This indicates that the molecule contains a pyrrole ring with various substituents.Physical And Chemical Properties Analysis
“2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Studies
- (Macías, Castillo, & Portilla, 2018) explored a series of N-(pyrrol-2-yl)amines, synthesized starting from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile. These compounds have significance in the synthesis of other valuable compounds, highlighting their role as key intermediates.
Corrosion Inhibition
- (Verma et al., 2015) demonstrated the use of related pyrrole-carbonitriles as corrosion inhibitors for mild steel in acidic environments. Their study highlights the potential of these compounds in industrial applications, particularly in corrosion prevention.
Synthesis of Novel Materials
- (Goslinski et al., 2009) conducted a study on the synthesis of novel macrocycles with peripheral pyrrolyl and pyridylmethylamino groups, starting from a compound similar to 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile. These materials show promise in applications such as chemical sensors and electronic materials due to their unique spectroscopic and electrochemical properties.
Antitumor Research
- (Liu et al., 2006) explored the synthesis and evaluation of novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters for their cytotoxicity against cancer cell lines. This research indicates the potential of pyrrole-carbonitrile derivatives in medicinal chemistry, particularly in developing anticancer agents.
Safety And Hazards
The compound is classified under the GHS07 hazard category. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Orientations Futures
The future directions for “2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the diverse nature of pyrrole derivatives, this compound could potentially be used in the development of new pharmaceuticals or other chemical products .
Propriétés
IUPAC Name |
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-4-5-9-7(2)8(6-11)10(12)13-9/h13H,3-5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRRQGXSZLWHID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(N1)N)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744295 |
Source


|
| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
1227958-01-1 |
Source


|
| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B599154.png)





![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)


![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)



